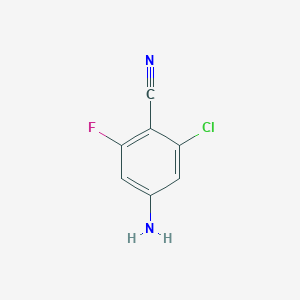

4-Amino-2-chloro-6-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGUYMHEJVAZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Chloro 6 Fluorobenzonitrile

Established Synthetic Routes to 4-Amino-2-chloro-6-fluorobenzonitrile and Related Benzonitriles

The construction of polysubstituted benzonitriles like 4-Amino-2-chloro-6-fluorobenzonitrile relies on a series of well-established organic reactions. The key challenges in these syntheses are achieving the desired regiochemistry and ensuring compatibility between the various functional groups.

Regioselective Introduction of Amino, Chloro, and Fluoro Groups

The specific placement of the amino, chloro, and fluoro substituents on the benzene (B151609) ring is critical and is dictated by the directing effects of the groups already present on the ring during electrophilic or nucleophilic substitution reactions. For instance, in the synthesis of related compounds, the introduction of a halogen is often achieved through electrophilic halogenation, where the regioselectivity is governed by the electronic nature of the existing substituents.

A plausible strategy for the synthesis of 4-Amino-2-chloro-6-fluorobenzonitrile could involve starting with a precursor that already contains some of the required functionality. For example, a synthetic route could commence with a fluorinated aniline (B41778) or a chlorinated and fluorinated benzene derivative, followed by the sequential introduction of the remaining substituents. The order of these introductions is paramount to ensure the correct final arrangement.

Cyanation Reactions for Benzonitrile (B105546) Core Formation

The nitrile group is a key functional group of the target molecule. Several methods are available for its introduction to an aromatic ring. One of the most common is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. This method is particularly useful for converting anilines into the corresponding benzonitriles.

Another important method is the palladium-catalyzed cyanation of aryl halides. This cross-coupling reaction offers a versatile and often high-yielding route to benzonitriles from the corresponding aryl bromides, chlorides, or iodides. The choice of cyanide source, catalyst, and reaction conditions is crucial for the success of this transformation.

Stepwise Functionalization of Aromatic Precursors

A common approach to synthesizing highly substituted aromatic compounds is the stepwise functionalization of a simpler aromatic precursor. For 4-Amino-2-chloro-6-fluorobenzonitrile, a potential synthetic sequence could start from a commercially available di- or tri-substituted benzene derivative. For example, one could envision starting with a dichlorofluorobenzene and then introducing the amino and cyano groups in subsequent steps.

A patent for the preparation of 4-amino-2-chlorobenzonitrile (B1265742) describes the reduction of 2-chloro-4-nitrobenzonitrile. google.com This suggests that a nitration reaction could be a key step in a synthetic sequence, with the nitro group later being reduced to the target amino group. This two-step process of nitration followed by reduction is a classic strategy for the introduction of an amino group onto an aromatic ring.

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic organic chemistry offers a range of advanced and catalytic methods that can be applied to the synthesis of complex molecules like 4-Amino-2-chloro-6-fluorobenzonitrile. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-Cl and C-F Bond Formation

While the introduction of chlorine via electrophilic aromatic substitution is common, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-halogen bonds. However, these methods are more frequently employed for the formation of C-C, C-N, and C-O bonds. The formation of C-Cl and C-F bonds via cross-coupling is less common but is an active area of research. Palladium-catalyzed fluorination of aryl triflates or bromides, for instance, represents a modern approach to introduce fluorine.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of fluorinated and aminated benzonitriles. In this reaction, a nucleophile replaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of electron-withdrawing groups, such as a nitrile or nitro group.

For the synthesis of 4-Amino-2-chloro-6-fluorobenzonitrile, SNAr reactions could be employed in several ways. For instance, starting with a precursor like 2,4-dichloro-6-fluorobenzonitrile, a selective amination at the 4-position could be achieved. The regioselectivity of such a reaction would be influenced by the electronic activation provided by the nitrile group and the relative lability of the two chlorine atoms. A study on the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) from 2,4,6-trifluorobenzonitrile (B12505) via reaction with ammonia (B1221849) demonstrates the feasibility of introducing an amino group through an SNAr mechanism.

Furthermore, the introduction of the fluorine atom itself can be accomplished via a halogen exchange (Halex) reaction, which is a type of SNAr reaction. A patent describes the preparation of fluorobenzonitriles from the corresponding chlorobenzonitriles using an alkali metal fluoride. google.com For example, 2,6-dichlorobenzonitrile (B3417380) can be converted to 2,6-difluorobenzonitrile. google.com This principle could be applied to a suitably substituted chlorobenzonitrile precursor to introduce the fluorine atom at the desired position.

Environmentally Benign Synthetic Protocols and Green Chemistry Principles

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like 4-Amino-2-chloro-6-fluorobenzonitrile. The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

For the amination of a precursor like 2,4-dichloro-6-fluorobenzonitrile, several green chemistry approaches can be considered:

Catalytic Systems: Transitioning from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of copper or palladium-based catalysts, for instance, can facilitate the amination reaction under milder conditions and with lower catalyst loadings, thereby reducing waste and energy consumption.

Alternative Solvents: Traditional amination reactions often employ high-boiling, polar aprotic solvents which can be environmentally persistent and difficult to remove. Research into greener alternatives such as supercritical fluids (like supercritical CO2) or bio-derived solvents is an active area. Water, as a solvent, presents an ideal green option, and efforts are ongoing to develop catalytic systems that are effective in aqueous media.

Ammonia Source: Utilizing aqueous ammonia or ammonia gas directly as the aminating agent is preferable to using ammonia surrogates that may introduce additional atoms that are not incorporated into the final product, thus lowering the atom economy.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating methods.

The application of these principles aims to create a more sustainable synthetic route to 4-Amino-2-chloro-6-fluorobenzonitrile, minimizing its environmental footprint.

Optimization of Reaction Conditions and Process Development

Yield Enhancement and Purity Control in Large-Scale Synthesis

Maximizing the yield and ensuring high purity are paramount in the large-scale synthesis of 4-Amino-2-chloro-6-fluorobenzonitrile. Key parameters that require careful optimization include:

| Parameter | Effect on Yield and Purity | Optimization Strategies |

| Temperature | Reaction rate and selectivity are highly temperature-dependent. Higher temperatures can lead to faster reactions but may also promote the formation of byproducts. | A detailed temperature profile study should be conducted to identify the optimal range that balances reaction rate with selectivity. |

| Pressure | In reactions involving gaseous reactants like ammonia, pressure is a critical factor influencing its concentration in the reaction mixture. | The effect of pressure on reaction kinetics and yield should be systematically investigated to determine the most efficient operating pressure. |

| Catalyst Loading | The amount of catalyst used can impact reaction rate and cost. While higher loadings may increase the rate, they also add to the overall cost and can complicate product purification. | The catalyst loading should be minimized to a level that still provides an acceptable reaction rate and high conversion. |

| Reactant Stoichiometry | The molar ratio of the aminating agent to the benzonitrile precursor can influence the reaction equilibrium and minimize the formation of over-aminated or other byproducts. | A design of experiments (DoE) approach can be used to systematically vary the reactant ratios and identify the optimal stoichiometry for maximizing the yield of the desired product. |

| Solvent Choice | The solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway. | Screening of various solvents, including greener alternatives, is necessary to find one that provides good solubility, high reaction rates, and facilitates product isolation. |

| Purification Method | The final purity of the product is determined by the effectiveness of the purification process. | Techniques such as crystallization, distillation, and chromatography should be evaluated and optimized for large-scale application to ensure the removal of impurities to the required specifications. |

Byproduct Formation and Strategies for Minimization

In the selective amination of a di-substituted precursor like 2,4-dichloro-6-fluorobenzonitrile, the formation of byproducts is a significant challenge. The primary undesired reactions include:

Di-amination: The substitution of both chlorine atoms by amino groups, leading to the formation of a diaminobenzonitrile derivative.

Hydrolysis: The reaction of the nitrile group or the chloro substituents with any water present in the reaction mixture, which can lead to the formation of amides, carboxylic acids, or phenolic compounds.

Positional Isomers: In cases where the starting material has multiple reactive sites, the formation of other amino-substituted isomers is possible.

Strategies to minimize the formation of these byproducts include:

| Byproduct | Minimization Strategy |

| Di-amination | - Precise control of the stoichiometry of the aminating agent. - Lowering the reaction temperature to favor mono-substitution. - Utilizing a catalyst system that exhibits high selectivity for the desired reaction. |

| Hydrolysis Products | - Using anhydrous solvents and reactants. - Conducting the reaction under an inert atmosphere to exclude moisture. |

| Positional Isomers | - Careful selection of a starting material with appropriately differentiated reactive sites. - Employing directing groups or specific catalysts that favor substitution at the desired position. |

Real-time monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide valuable insights into the formation of byproducts, allowing for dynamic adjustments to the reaction conditions to maintain high selectivity.

Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)

The parent molecule, 4-Amino-2-chloro-6-fluorobenzonitrile, is achiral and therefore does not have stereoisomers. However, it can serve as a scaffold for the synthesis of chiral derivatives. The introduction of a chiral center would typically occur in subsequent reaction steps involving either the amino or the nitrile functional groups.

For instance, the amino group could be reacted with a chiral acid to form diastereomeric salts, which could then be separated by fractional crystallization. Alternatively, the amino group could be derivatized with a chiral auxiliary, followed by a diastereoselective reaction at another position on the molecule.

If a chiral derivative of 4-Amino-2-chloro-6-fluorobenzonitrile were to be synthesized, the following stereochemical considerations would be crucial:

Choice of Chiral Reagent/Auxiliary: The selection of an appropriate chiral resolving agent or auxiliary is critical for achieving high diastereomeric excess.

Reaction Conditions: Temperature, solvent, and catalyst can all influence the stereoselectivity of a reaction. These parameters would need to be carefully optimized to maximize the formation of the desired stereoisomer.

Analytical Methods: Chiral chromatography techniques, such as chiral HPLC or GC, would be necessary to determine the enantiomeric or diastereomeric purity of the final product.

While the synthesis of the parent compound itself does not involve stereochemistry, the potential for its use in the synthesis of chiral molecules means that these principles are an important consideration for its downstream applications.

Reactivity and Derivatization Chemistry of 4 Amino 2 Chloro 6 Fluorobenzonitrile

Transformations of the Amine Functional Group

The amino group in 4-Amino-2-chloro-6-fluorobenzonitrile is a primary aromatic amine, and its reactivity is influenced by the electron-withdrawing effects of the nitrile and halogen substituents. Despite this, it readily undergoes a variety of chemical transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.

Acylation and Sulfonylation Reactions

The amino group of 4-Amino-2-chloro-6-fluorobenzonitrile can be readily acylated with acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for introducing new functionalities into the molecule.

A typical acylation reaction involves the treatment of 4-Amino-2-chloro-6-fluorobenzonitrile with an acyl chloride, such as acetyl chloride, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct.

| Reactant | Reagent | Product | Conditions | Yield |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Acetyl chloride, Triethylamine | 4-Acetamido-2-chloro-6-fluorobenzonitrile | Dichloromethane, 0 °C to rt | High |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Benzenesulfonyl chloride, Pyridine | 4-(Phenylsulfonamido)-2-chloro-6-fluorobenzonitrile | Pyridine, rt | Good |

Alkylation Reactions and Formation of Secondary/Tertiary Amines

The synthesis of secondary and tertiary amines from 4-Amino-2-chloro-6-fluorobenzonitrile can be achieved through N-alkylation. Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation and the reduced nucleophilicity of the amino group. However, under specific conditions, such as using a strong base to deprotonate the amine, mono- and di-alkylation can be achieved. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is an alternative and often more controlled method for synthesizing secondary and tertiary amines.

| Reactant | Reagents | Product | Conditions |

| 4-Amino-2-chloro-6-fluorobenzonitrile | 1. NaH, 2. Alkyl halide (e.g., CH₃I) | 4-(Methylamino)-2-chloro-6-fluorobenzonitrile | THF, 0 °C to rt |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | 4-(Alkylamino)-2-chloro-6-fluorobenzonitrile | Methanol, Acid catalyst |

Diazotization and Subsequent Sandmeyer-Type Reactions

The primary aromatic amino group of 4-Amino-2-chloro-6-fluorobenzonitrile can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgnih.govgoogle.com This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring by displacement of the diazonium group. organic-chemistry.orgnih.govgoogle.com

For example, a Sandmeyer reaction can be employed to replace the amino group with a halogen, a cyano group, or a hydroxyl group, using the appropriate copper(I) salt as a catalyst. organic-chemistry.orgnih.gov A patent describes a similar transformation where 2-chloro-4-aminobenzonitrile is diazotized and subsequently treated with sodium tetrafluoroborate (B81430) in a Balz-Schiemann type reaction to yield 2-chloro-4-fluorobenzonitrile (B42565).

| Starting Material | Reagents | Intermediate | Sandmeyer Reagent | Final Product |

| 4-Amino-2-chloro-6-fluorobenzonitrile | NaNO₂, HCl, 0-5 °C | 2-Chloro-3-fluoro-4-cyanobenzenediazonium chloride | CuCl | 2,4-Dichloro-6-fluorobenzonitrile |

| 4-Amino-2-chloro-6-fluorobenzonitrile | NaNO₂, H₂SO₄, 0-5 °C | 2-Chloro-3-fluoro-4-cyanobenzenediazonium bisulfate | CuCN | 2-Chloro-6-fluoro-1,4-dicyanobenzene |

| 4-Amino-2-chloro-6-fluorobenzonitrile | NaNO₂, HBF₄, 0-5 °C | 2-Chloro-3-fluoro-4-cyanobenzenediazonium tetrafluoroborate | Heat | 2-Chloro-4,6-difluorobenzonitrile |

Condensation Reactions for Heterocyclic Ring Annulation

The presence of both an amino and a nitrile group in an ortho-like disposition (separated by a carbon atom) in 4-Amino-2-chloro-6-fluorobenzonitrile makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as quinazolines and pyrimidines. These reactions typically involve the condensation of the amino group with a suitable carbonyl compound or its equivalent, followed by intramolecular cyclization involving the nitrile group.

For instance, the reaction of 4-Amino-2-chloro-6-fluorobenzonitrile with formamide (B127407) or formamidine (B1211174) acetate (B1210297) can lead to the formation of a substituted aminoquinazoline. Similarly, condensation with β-ketoesters or other 1,3-dielectrophiles can be employed to construct a pyrimidine (B1678525) ring.

| Reactant | Reagent | Product Heterocycle | Conditions |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Formamide | 7-Chloro-5-fluoro-4-aminoquinazoline | High Temperature |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Ethyl acetoacetate | 2-Methyl-4-hydroxy-7-chloro-5-fluoroquinazoline | Polyphosphoric acid, Heat |

Reactions of the Nitrile Functional Group

The nitrile group of 4-Amino-2-chloro-6-fluorobenzonitrile is susceptible to nucleophilic attack at the carbon atom, with the most common transformation being hydrolysis to either a carboxylic acid or an amide.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 4-Amino-2-chloro-6-fluorobenzonitrile can be achieved under either acidic or basic conditions. Complete hydrolysis under forcing acidic or basic conditions yields the corresponding 4-amino-2-chloro-6-fluorobenzoic acid. researchgate.net A patent describing the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzonitrile outlines conditions that are applicable to the hydrolysis of similar compounds.

Partial hydrolysis to the corresponding 4-amino-2-chloro-6-fluorobenzamide can be achieved under milder conditions, often using a controlled amount of water in the presence of an acid or a base, or by employing specific catalysts. The amide is an intermediate in the complete hydrolysis to the carboxylic acid.

| Starting Material | Conditions | Product | Yield |

| 4-Amino-2-chloro-6-fluorobenzonitrile | Concentrated H₂SO₄, Heat | 4-Amino-2-chloro-6-fluorobenzoic acid | High |

| 4-Amino-2-chloro-6-fluorobenzonitrile | NaOH (aq), Heat, followed by acidification | 4-Amino-2-chloro-6-fluorobenzoic acid | High |

| 4-Amino-2-chloro-6-fluorobenzonitrile | H₂SO₄ (conc.), controlled temperature | 4-Amino-2-chloro-6-fluorobenzamide | Good |

Reduction to Primary Amines

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation that provides a valuable synthetic handle for further molecular elaboration. This reduction can be achieved through catalytic hydrogenation, a widely used and often high-yielding method.

In a typical procedure, the hydrogenation of a benzonitrile (B105546) derivative is carried out under a hydrogen atmosphere in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, Raney cobalt, and palladium on carbon (Pd/C). The reaction is generally performed in a solvent such as ethanol, methanol, or tetrahydrofuran (THF), often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. Elevated pressures and temperatures can be employed to facilitate the reaction. For instance, the catalytic hydrogenation of similar 4-(aminoalkoxy)benzonitriles has been effectively carried out at pressures ranging from 5 to 200 bar and temperatures between 60 to 110°C, utilizing Raney nickel or Raney cobalt as the catalyst.

Table 1: Representative Conditions for Nitrile Reduction to Primary Amine

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Additive |

|---|---|---|---|---|

| Raney Nickel | Methanol/Ammonia | 25-100 | 10-100 | Ammonia |

| Raney Cobalt | Ethanol/Ammonia | 80-120 | 50-150 | Ammonia |

| Palladium on Carbon (Pd/C) | Ethanol | 25-80 | 1-50 | - |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0-35 | Atmospheric | - |

Alternatively, chemical reduction using metal hydrides, such as lithium aluminum hydride (LiAlH₄), offers a powerful method for converting nitriles to primary amines. This reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup protonates the resulting dianion to yield the primary amine.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic nature of the nitrile carbon allows for nucleophilic additions, most notably with organometallic reagents such as Grignard or organolithium reagents. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. This two-step process provides a valuable route for the synthesis of ketones with a new carbon-carbon bond adjacent to the aromatic ring.

Cycloaddition reactions involving the nitrile group can lead to the formation of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097) to form a tetrazole ring. This reaction is often catalyzed by a metal, such as zinc or copper, and provides a highly efficient route to these important heterocycles. Another example is the reaction of nitrile oxides with the benzonitrile moiety, which can lead to the formation of 1,2,4-oxadiazoles.

Reactivity of Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the aromatic ring of 4-amino-2-chloro-6-fluorobenzonitrile opens up a rich area of derivatization chemistry, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity of aryl halides in SNAr reactions is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the ring. The nitrile group at the 1-position and the fluorine atom at the 6-position of the target molecule are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

In SNAr reactions, the general order of reactivity for halogens is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. Therefore, in 4-amino-2-chloro-6-fluorobenzonitrile, the fluorine atom at the 6-position is expected to be more susceptible to substitution by nucleophiles such as alkoxides, thiolates, and amines compared to the chlorine atom at the 2-position. This chemoselectivity allows for the selective introduction of a variety of functional groups at the C-6 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the chlorine and fluorine substituents in 4-amino-2-chloro-6-fluorobenzonitrile towards these reactions is a key aspect of its synthetic utility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl >> F. Therefore, the chlorine atom at the C-2 position is expected to be the primary site of reaction in a Suzuki coupling, leaving the fluorine atom at C-6 intact. This allows for the selective introduction of aryl or vinyl groups at the C-2 position.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the reactivity order of the halogens favors the reaction at the C-2 chlorine atom over the C-6 fluorine atom. This provides a direct method for the synthesis of 2-alkynyl-4-amino-6-fluorobenzonitriles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The reactivity trend for the halogens is again I > Br > Cl, making the C-2 chlorine the more reactive site for amination reactions with primary or secondary amines, as well as other nitrogen nucleophiles. This allows for the synthesis of various diaminobenzonitrile derivatives.

Table 2: Predicted Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactive Halogen | Typical Catalyst System | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Chlorine (at C-2) | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Boronic acid/ester |

| Sonogashira | Chlorine (at C-2) | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne |

| Buchwald-Hartwig | Chlorine (at C-2) | Pd₂(dba)₃, ligand | Amine, amide |

Lithiation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The amino group in 4-amino-2-chloro-6-fluorobenzonitrile can act as a directing group for lithiation. However, the presence of two ortho positions (C-3 and C-5, both occupied by halogens) and the acidity of the N-H protons complicates the prediction of the exact site of lithiation. The reaction of substituted anilines with strong bases like n-butyllithium or lithium diisopropylamide (LDA) can lead to deprotonation at the most acidic ring position, which is influenced by the electronic effects of all substituents. Subsequent quenching of the resulting aryllithium species with an electrophile allows for the introduction of a new substituent.

Chemoselective Functionalization and Multi-Step Synthesis Design

The differential reactivity of the functional groups in 4-amino-2-chloro-6-fluorobenzonitrile provides a platform for chemoselective transformations and the design of multi-step synthetic sequences.

The general order of reactivity for the halogen atoms (Cl > F in Pd-catalyzed couplings, and F > Cl in SNAr) allows for a strategic, stepwise functionalization of the aromatic ring. For instance, a Suzuki or Sonogashira coupling could be performed first to introduce a substituent at the C-2 position, followed by a nucleophilic aromatic substitution to replace the fluorine at the C-6 position.

Furthermore, the amino and nitrile groups can be manipulated at different stages of a synthetic route. The amino group can be protected, for example, as an amide, to modulate its nucleophilicity and directing ability in subsequent reactions. The nitrile group can be carried through several synthetic steps and then be hydrolyzed to a carboxylic acid or reduced to a primary amine at a later stage to introduce further diversity.

This strategic approach enables the use of 4-amino-2-chloro-6-fluorobenzonitrile as a versatile building block for the synthesis of complex, highly substituted aromatic compounds, such as those targeted as kinase inhibitors in pharmaceutical research. The ability to selectively modify multiple positions on the benzene (B151609) ring makes this compound a valuable starting material for the generation of libraries of analogues for structure-activity relationship (SAR) studies.

Table 3: Potential Multi-Step Synthesis Strategy

| Step | Reaction Type | Target Position | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-2 | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-amino-6-fluorobenzonitrile |

| 2 | SNAr Reaction | C-6 | Sodium methoxide | 2-Aryl-4-amino-6-methoxybenzonitrile |

| 3 | Nitrile Hydrolysis | C-1 | H₂SO₄, H₂O | 2-Aryl-4-amino-6-methoxybenzoic acid |

Orthogonal Reactivity Control of Multiple Functional Groups

The concept of orthogonal reactivity is central to the synthetic utility of 4-Amino-2-chloro-6-fluorobenzonitrile. This principle entails the selective manipulation of one functional group in the presence of others that remain inert under specific reaction conditions. The inherent differences in the electronic and steric properties of the amino, chloro, fluoro, and cyano moieties on the benzene ring allow for a hierarchical approach to its derivatization.

The amino group, being the most nucleophilic and basic site, typically represents the most reactive handle. It readily undergoes reactions such as acylation and alkylation. For instance, selective acylation of the amino group can be achieved under standard conditions, a transformation that also serves to modulate its electronic influence on the aromatic ring and can act as a temporary protecting group. libretexts.org

Following the amino group, the chloro and fluoro substituents are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these halogen atoms is significantly influenced by the presence of the electron-withdrawing nitrile (cyano) group, which activates the ring towards nucleophilic attack. researchgate.netmdpi.com In many instances, there is a discernible difference in the reactivity between the chloro and fluoro groups, often allowing for regioselective substitution. This differential reactivity is a cornerstone of orthogonal control, enabling the stepwise introduction of different substituents. For example, in analogous systems like 2,4-dichloroquinazolines, the chlorine atom at the 4-position is known to be significantly more reactive towards nucleophiles than the chlorine at the 2-position, allowing for selective substitution at C4. mdpi.comdigitellinc.com This principle of regioselectivity due to electronic activation patterns is applicable to 4-Amino-2-chloro-6-fluorobenzonitrile, suggesting that the chloro group can be selectively targeted over the fluoro group under carefully controlled conditions.

The nitrile group is generally the most stable and least reactive of the functionalities under many conditions. However, it can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing acidic or basic conditions, or with specific reducing agents, respectively. This relative inertness allows for a wide range of chemical transformations to be carried out on the other parts of the molecule without affecting the cyano group.

The strategic exploitation of these reactivity differences allows for a synthetic sequence where the functional groups can be addressed in a specific order. For example, the amino group could be modified first, followed by a selective nucleophilic substitution of the chlorine atom, and finally, a transformation of the nitrile group, all while the fluorine atom remains untouched.

Strategic Use of Protecting Groups in Complex Synthesis

In intricate, multi-step syntheses involving 4-Amino-2-chloro-6-fluorobenzonitrile, the strategic use of protecting groups is indispensable for achieving the desired outcome. Protecting groups are temporary modifications of a functional group that render it inert to a specific set of reaction conditions, and which can be cleanly removed at a later stage. libretexts.orgslideshare.netwiley-vch.de

Given the high reactivity of the amino group, its protection is often the first step in a synthetic sequence. This prevents unwanted side reactions when targeting the less reactive chloro or fluoro substituents. A common and effective method for protecting primary amines is through acylation, converting the amine into a less nucleophilic amide. libretexts.org For instance, the amino group can be protected as an acetamide (B32628) or a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. slideshare.netpeptide.com These protecting groups are stable under a variety of conditions but can be selectively removed. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. peptide.comresearchgate.net

The choice of protecting group is critical and is dictated by the planned subsequent reactions. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of the next synthetic step(s), and removable in high yield without affecting other functional groups in the molecule. slideshare.netresearchgate.net This concept is known as orthogonality in protecting group strategy. researchgate.net

Consider a hypothetical synthesis where a nucleophile needs to be introduced at the position of the chlorine atom, followed by a modification involving a strong base that would deprotonate the amino group. In this scenario, the amino group would first be protected, for example, with a Boc group. The nucleophilic aromatic substitution can then be carried out to displace the chloride. Subsequently, the Boc group can be removed with acid to regenerate the free amine, without affecting the newly introduced substituent or the fluoro and cyano groups.

The following table summarizes common protecting groups for amines and their typical cleavage conditions, which are applicable in syntheses involving 4-Amino-2-chloro-6-fluorobenzonitrile:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Strong acid or base hydrolysis |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in methanol) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

By judiciously selecting from a toolbox of orthogonal protecting groups, chemists can orchestrate complex synthetic sequences, selectively unmasking and reacting the different functional groups of 4-Amino-2-chloro-6-fluorobenzonitrile to construct highly elaborate molecules with precision and control.

Advanced Spectroscopic and Computational Characterization of 4 Amino 2 Chloro 6 Fluorobenzonitrile

Vibrational Spectroscopy Studies (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure, functional groups, and bonding within 4-Amino-2-chloro-6-fluorobenzonitrile. A polyatomic, non-linear molecule like this one possesses 3N-6 normal modes of vibration, where N is the number of atoms, resulting in a complex but interpretable spectrum. libretexts.org

The vibrational spectrum of 4-Amino-2-chloro-6-fluorobenzonitrile can be analyzed by assigning spectral bands to the vibrations of its specific functional groups.

Amino (NH₂) Group Vibrations : The amino group is expected to exhibit strong, distinct bands in the FT-IR spectrum. The asymmetric and symmetric N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ region. The NH₂ scissoring (in-plane bending) mode is anticipated around 1650–1580 cm⁻¹.

Nitrile (C≡N) Group Vibration : The C≡N triple bond stretch is a highly characteristic and strong, sharp absorption in both IR and Raman spectra. For aromatic nitriles, this band is typically observed in the 2240–2220 cm⁻¹ range. spectroscopyonline.com Its intensity and exact position can be sensitive to the electronic effects of the other ring substituents. researchgate.netacs.orgnih.gov

Aromatic Ring Vibrations : The benzene (B151609) ring gives rise to several characteristic vibrations. C-H stretching modes are expected above 3000 cm⁻¹. spectroscopyonline.com C=C stretching vibrations within the ring, often referred to as ring modes, produce a series of sharp bands in the 1620–1400 cm⁻¹ region. spectroscopyonline.com

Carbon-Halogen Vibrations : The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-F stretch gives rise to a strong absorption in the 1350–1150 cm⁻¹ range.

An interactive table summarizing the expected key vibrational modes for 4-Amino-2-chloro-6-fluorobenzonitrile is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 | Strong (IR) |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 | Strong (IR) |

| C≡N Stretch | Nitrile (-C≡N) | 2240 - 2220 | Strong, Sharp (IR, Raman) |

| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 | Medium-Strong (IR) |

| C=C Ring Stretches | Aromatic Ring | 1620 - 1400 | Medium-Strong, Sharp |

| C-F Stretch | Fluoro (-F) | 1350 - 1150 | Strong (IR) |

| C-Cl Stretch | Chloro (-Cl) | 800 - 600 | Strong (IR) |

In the solid state, the primary intermolecular force governing the crystal structure of 4-Amino-2-chloro-6-fluorobenzonitrile is expected to be hydrogen bonding. researchgate.net The amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the electronegative halogen atoms can serve as acceptors. tandfonline.comnih.gov

This intermolecular hydrogen bonding (N-H···N or N-H···F/Cl) would be observable in the FT-IR spectrum. ul.ie The N-H stretching bands of the amino group would likely appear broadened and shifted to lower frequencies (a red shift) compared to their positions in a non-polar solvent or the gas phase. This phenomenon occurs because hydrogen bonding weakens the N-H bond, lowering the energy required to excite its stretching vibration. rsc.org The extent of this shift and broadening provides qualitative information about the strength and nature of the hydrogen-bonding network within the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-Amino-2-chloro-6-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would provide a complete structural assignment.

The substitution pattern on the benzene ring renders all carbons and the two aromatic protons chemically distinct.

¹H NMR : The spectrum is expected to be relatively simple. The two protons of the amino group (NH₂) would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration, typically in the range of 4-6 ppm. The two aromatic protons are in different chemical environments and would appear as two distinct signals in the aromatic region (6.5-8.0 ppm). Each would be split into a doublet by the other proton and may show further smaller couplings to the fluorine atom.

¹³C NMR : The spectrum should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups. The carbon of the nitrile group (C≡N) is expected to be significantly downfield, around 115-120 ppm. The carbons directly bonded to the electronegative F, Cl, and N atoms (C-F, C-Cl, C-NH₂) would have their chemical shifts significantly altered, typically appearing in the 120-160 ppm range. pdx.edusigmaaldrich.com

¹⁹F NMR : A single signal is expected for the fluorine atom. Its chemical shift and coupling constants to the nearby aromatic protons would provide further confirmation of the substitution pattern.

The following interactive table outlines the predicted NMR chemical shifts.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -NH₂ | 4.0 - 6.0 | Broad Singlet |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Doublet (or Doublet of doublets) |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Doublet (or Doublet of doublets) |

| ¹³C | C-CN | ~95 | Singlet |

| ¹³C | C≡N | ~117 | Singlet |

| ¹³C | C-Cl | ~120 | Singlet |

| ¹³C | Aromatic C-H | 110 - 130 | Doublet |

| ¹³C | C-NH₂ | ~150 | Singlet |

| ¹³C | C-F | ~160 | Doublet (due to ¹JCF coupling) |

| ¹³C | Aromatic C-H | 110-130 | Doublet |

| ¹⁹F | C-F | -100 to -140 | Multiplet |

To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their spatial proximity (typically 2-3 bonds apart).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula for 4-Amino-2-chloro-6-fluorobenzonitrile is C₇H₄ClFN₂, giving it a monoisotopic mass of approximately 170.01 Da.

A key feature in the mass spectrum would be the isotopic pattern of chlorine. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) would be accompanied by an M+2 peak with roughly one-third the intensity, which is a definitive indicator of a chlorine-containing compound. libretexts.org

The fragmentation of aromatic nitriles upon electron ionization often involves the loss of small, stable molecules or radicals. miamioh.edu Plausible fragmentation pathways for this molecule include:

Loss of HCN (M-27) : A common fragmentation for benzonitriles. miamioh.edu

Loss of a chlorine radical (M-35/37) : Cleavage of the C-Cl bond. nih.gov

Loss of the nitrile group radical (M-26) : Cleavage of the C-CN bond. miamioh.eduresearchgate.net

An interactive table of expected fragments is presented below.

| m/z (for ³⁵Cl) | Identity | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 172 | [M+2]⁺ | Molecular Ion with ³⁷Cl isotope |

| 143 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 135 | [M - Cl]⁺ | Loss of chlorine radical |

| 144 | [M - CN]⁺ | Loss of nitrile radical |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For organic compounds like 4-Amino-2-chloro-6-fluorobenzonitrile, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, particularly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). prensipjournals.comlibretexts.org The wavelengths at which these absorptions occur are indicative of the molecule's electronic structure, especially the extent of conjugation.

The key electronic transitions observed in aromatic and unsaturated compounds are π → π* and n → π. slideshare.netyoutube.com The benzonitrile (B105546) ring, with its system of π-electrons, is the primary chromophore responsible for the strong π → π transitions. The presence of substituents such as the amino (-NH2), chloro (-Cl), and fluoro (-F) groups, along with the nitrile (-CN) group, can influence the absorption maxima (λ_max). The amino group, being an auxochrome, typically causes a bathochromic shift (a shift to longer wavelengths) due to the extension of conjugation by its lone pair of electrons.

In a related compound, 2-amino-4-chlorobenzonitrile, UV-Vis analysis showed two primary absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my For 4-Amino-2-chloro-6-fluorobenzonitrile, similar transitions are expected. The extent of conjugation significantly affects the energy difference between the HOMO and LUMO; as conjugation increases, this energy gap decreases, resulting in absorption at longer wavelengths. utoronto.ca The specific λ_max values for 4-Amino-2-chloro-6-fluorobenzonitrile would be influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile substituents.

Table 1: Expected Electronic Transitions for 4-Amino-2-chloro-6-fluorobenzonitrile

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (bonding) to π* (antibonding) | Aromatic Ring, Nitrile (C≡N) | 200-400 nm |

Note: The data in this table is illustrative, based on general principles of UV-Vis spectroscopy for similar aromatic compounds.

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide profound insights into molecular properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For compounds like 4-Amino-2-chloro-6-fluorobenzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. analis.com.mynih.gov

These calculations provide optimized geometric parameters, including bond lengths and angles. For instance, in a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, DFT was used to calculate bond lengths and angles that were in good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations for 4-Amino-2-chloro-6-fluorobenzonitrile would reveal the precise spatial arrangement of its atoms, taking into account the electronic effects of the amino, chloro, fluoro, and nitrile substituents on the benzene ring. The electronic structure, including charge distribution and dipole moment, can also be accurately determined, offering a picture of the molecule's polarity and electrostatic potential. researchgate.net

Ab-initio quantum chemistry methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without relying on empirical parameters. researchgate.net These methods are valuable for predicting spectroscopic data, including vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the vibrational modes of 4-Amino-2-chloro-6-fluorobenzonitrile, specific frequencies can be assigned to the stretching and bending of particular bonds, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the C-Cl and C-F stretches. researchgate.net Comparing these theoretical frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational dynamics.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). ajchem-a.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.comsemanticscholar.org For aromatic compounds, the HOMO is typically a π orbital associated with the ring, while the LUMO is a π* orbital. Computational analysis of 4-Amino-2-chloro-6-fluorobenzonitrile would map the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. researchgate.netwuxibiology.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, providing a quantitative measure of the molecule's reactivity. ajchem-a.com

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For 4-Amino-2-chloro-6-fluorobenzonitrile, rotation of the amino group is a key conformational variable. By computationally scanning the potential energy surface (PES), the energies of different conformers can be calculated to identify the most stable (lowest energy) structures. researchgate.net This analysis is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its reactivity and interactions with other molecules. The results can reveal the energy barriers between different conformers and the relative populations of each at a given temperature.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate these solvent effects. youtube.comyoutube.com These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. youtube.com

By performing DFT or ab-initio calculations with a PCM, it is possible to predict how properties like geometry, electronic spectra, and reactivity descriptors of 4-Amino-2-chloro-6-fluorobenzonitrile would change in different solvents (e.g., polar vs. non-polar). For example, a polar solvent is expected to stabilize charge separation in the molecule, potentially leading to shifts in its UV-Vis absorption spectrum (solvatochromism) and altering its dipole moment. youtube.com These calculations are essential for comparing theoretical predictions with experimental data, which are often obtained in solution.

Applications of 4 Amino 2 Chloro 6 Fluorobenzonitrile As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structural features of 4-Amino-2-chloro-6-fluorobenzonitrile, namely the ortho-amino and nitrile groups, theoretically position it as a prime candidate for the construction of various nitrogen-containing heterocyclic systems. The amino group serves as a nucleophile, while the nitrile group can participate in cyclization reactions, often after initial reactions with other reagents.

Synthesis of Quinazolinones and Related Fused-Ring Compounds

The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative (or its equivalent, like an aminobenzonitrile) with a one-carbon synthon. While direct routes from aminobenzonitriles are known, they are less common than those starting from anthranilic acids or amides. A hypothetical pathway for utilizing 4-Amino-2-chloro-6-fluorobenzonitrile could involve its hydrolysis to the corresponding 4-amino-2-chloro-6-fluorobenzoic acid, followed by reaction with formamide (B127407) or other reagents to construct the quinazolinone ring. However, no specific examples of this transformation for this particular compound are documented.

Derivatization into Pyrimidine (B1678525) and Other Nitrogen-Containing Heterocycles

The synthesis of pyrimidines from benzonitrile (B105546) precursors is a well-established methodology in heterocyclic chemistry. Typically, this involves the condensation of the nitrile with a compound containing an amidine functionality. For 4-Amino-2-chloro-6-fluorobenzonitrile, a plausible, though not explicitly reported, route could involve its reaction with an amidine to form a substituted aminopyrimidine. The electron-withdrawing chloro and fluoro groups would influence the reactivity of the nitrile group in such a cyclocondensation.

Role in the Development of Advanced Functional Materials

The incorporation of fluorine and nitrile moieties into organic molecules is a common strategy for developing advanced materials with specific electronic and optical properties. The high electronegativity of fluorine can influence molecular packing and electronic energy levels, while the polar nitrile group is often used to enhance dielectric properties or intermolecular interactions.

Incorporation into Polymeric Structures for Electronic or Optical Applications

Aromatic nitriles can be precursors to thermally stable polymers. The nitrile group can be converted to other functionalities or participate in polymerization reactions. Theoretically, 4-Amino-2-chloro-6-fluorobenzonitrile could be used to synthesize polymers where its unique substitution pattern could impart desirable properties such as high thermal stability, specific solubility, or electronic characteristics. However, literature specifically describing the polymerization of this monomer is not available.

Building Block for Liquid Crystals and Organic Semiconductor Materials

The rigid, polar structure of substituted benzonitriles makes them common components (mesogens) in liquid crystal materials. The cyano group, in particular, contributes to a large dipole moment, which is crucial for the electro-optical switching in liquid crystal displays. The specific arrangement of chloro and fluoro substituents on the 4-Amino-2-chloro-6-fluorobenzonitrile ring could lead to novel liquid crystalline phases. Similarly, in organic semiconductors, the electronic properties imparted by the halogen and nitrile groups could be advantageous. Despite this potential, there is no specific research detailing the synthesis of liquid crystals or organic semiconductors from this particular building block.

Utility in the Rational Design and Synthesis of Agro- and Pharmaceutical Scaffolds (focused on chemical transformations)

Halogenated and amino-substituted aromatic compounds are ubiquitous in medicinal and agricultural chemistry. Patent literature indicates that 4-Amino-2-chloro-6-fluorobenzonitrile serves as an intermediate in the synthesis of complex molecules, particularly androgen receptor modulators. The key chemical transformations reported involve modifications of the amino group. For instance, diazotization of the amino group to form a diazonium salt, followed by substitution reactions (e.g., Sandmeyer reaction), allows for the introduction of other functionalities.

Below is a table summarizing a documented transformation of 4-Amino-2-chloro-6-fluorobenzonitrile in a synthetic sequence.

| Starting Material | Reagents | Product | Application Context |

| 4-Amino-2-chloro-6-fluorobenzonitrile | 1. H₂SO₄, NaNO₂ 2. KI | 2-Chloro-6-fluoro-4-iodobenzonitrile | Intermediate for Androgen Receptor Modulators |

This transformation highlights the utility of the amino group as a synthetic handle for further molecular elaboration, a common strategy in the rational design of bioactive compounds.

Intermediate for Herbicides and Crop Protection Agents

4-Amino-2-chloro-6-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides. Fluorobenzonitriles are recognized as important intermediates in the development of crop protection agents. google.com The specific substitution pattern of this compound, featuring amino, chloro, and fluoro groups on the benzonitrile core, provides a versatile platform for the creation of complex herbicidal molecules.

Research into novel synthetic auxin herbicides has utilized structures derived from similar fluorinated and chlorinated benzonitriles. For instance, the development of new 2-picolinic acid herbicides has involved the use of precursors with related substitution patterns. These studies highlight the importance of the specific arrangement of functional groups on the aromatic ring for achieving desired herbicidal activity against various weeds.

The presence of the nitrile group (CN) is also significant. In many bioactive molecules, the nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is a common interaction motif in biological systems. nih.gov This capability allows for the design of herbicides that can effectively bind to their target enzymes in weeds.

Scaffolding for the Construction of Biologically Active Molecules

The structural framework of 4-Amino-2-chloro-6-fluorobenzonitrile makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules beyond the agrochemical sector. Its utility as a building block is rooted in the distinct reactivity of its functional groups, which allows for selective modifications and the construction of more complex molecular architectures. nbinno.comchemicalbook.com

In medicinal chemistry, related fluorinated aromatic compounds are employed as precursors in the synthesis of various pharmaceuticals. For example, 4-Amino-2-fluorobenzonitrile, a structurally similar compound, is a key intermediate in the creation of kinase inhibitors and antidepressant agents. nbinno.com The fluorine atom in such molecules can enhance metabolic stability and bioavailability, which are desirable properties in drug candidates. nbinno.com

The synthesis of kinase inhibitors, a significant class of drugs used in cancer therapy, often involves the use of scaffolds containing chloro and fluoro-substituted phenyl groups. nih.goved.ac.uk For instance, the development of Aurora A kinase inhibitors has utilized a (4-chloro-2-fluorophenyl) moiety to achieve potent enzymatic inhibition. nih.gov The strategic placement of halogen atoms on the phenyl ring is crucial for the inhibitor's ability to interact with the target kinase.

Furthermore, the amino group on the benzonitrile ring provides a reactive site for the construction of various heterocyclic systems, which are common cores in many bioactive compounds. amanote.comnih.govmdpi.comresearchgate.net The synthesis of novel heterocyclic structures with potential biological activities often relies on the versatile reactivity of such amino-substituted aromatic nitriles.

Future Research Directions and Emerging Opportunities

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly central to modern synthetic organic chemistry, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research into the synthesis of 4-Amino-2-chloro-6-fluorobenzonitrile and its analogs will undoubtedly focus on the development of sustainable and atom-economical methods.

One promising area of investigation lies in the application of catalytic C-H activation . researchgate.netrsc.org This strategy aims to directly functionalize the aromatic ring, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. Research in this domain could lead to more direct and waste-reducing routes to substituted benzonitriles. Another avenue for sustainable synthesis is the use of photoredox catalysis , which utilizes visible light to initiate chemical transformations under mild conditions, offering a greener alternative to traditional high-temperature methods. researchgate.net

The concept of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, will also be a guiding principle. researchgate.net Future synthetic strategies will likely move away from classical methods that generate significant stoichiometric waste, such as some traditional halogenation or amination reactions, and towards catalytic cycles that minimize byproduct formation. rsc.orgresearchgate.net The use of continuous flow chemistry is another emerging technology that can enhance the safety, efficiency, and scalability of chemical processes, including the synthesis of halogenated aromatic compounds. rsc.orgresearchgate.netrsc.orgnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Fewer synthetic steps, reduced waste, increased efficiency. | Development of selective and robust catalysts for direct functionalization. |

| Photoredox Catalysis | Mild reaction conditions, use of renewable energy sources. | Design of novel photocatalysts and expansion of reaction scope. |

| Atom-Economical Reactions | Maximized incorporation of starting materials, minimal waste. | Design of addition and cycloaddition reactions to build complexity efficiently. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced safety, better control over reaction parameters, scalability. | Optimization of flow reactors and conditions for the synthesis of halogenated aromatics. rsc.orgresearchgate.netrsc.orgnih.gov |

Exploration of Complex Multi-functional Derivatizations and Tandem Reactions

The unique arrangement of amino, chloro, fluoro, and nitrile functionalities on the benzonitrile (B105546) ring of 4-Amino-2-chloro-6-fluorobenzonitrile makes it an ideal scaffold for the development of complex, multi-functional molecules. Future research will likely focus on exploiting the differential reactivity of these groups to create a diverse array of derivatives with tailored properties.

Multi-functional derivatization strategies could involve the selective modification of the amino group, displacement of the halogen atoms, or transformation of the nitrile moiety. nih.govrsc.org For instance, the amino group can be acylated, alkylated, or used as a handle for the attachment of larger molecular fragments. The chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. nih.govorganic-chemistry.orgacs.org The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Tandem reactions , also known as cascade reactions, offer an elegant and efficient approach to building molecular complexity in a single pot. nih.gov Future research could explore the design of tandem reaction sequences that are initiated at one of the functional groups of 4-Amino-2-chloro-6-fluorobenzonitrile, with subsequent transformations occurring in a controlled manner. For example, an initial SNAr reaction could be followed by an intramolecular cyclization involving the nitrile group, leading to the rapid assembly of heterocyclic structures. nih.govorganic-chemistry.orgacs.orgsci-hub.se

| Derivatization Strategy | Target Functional Group | Potential Transformations |

| Selective N-Functionalization | Amino Group | Acylation, alkylation, arylation, formation of heterocycles. |

| Nucleophilic Aromatic Substitution | Chloro and Fluoro Groups | Introduction of O, N, S, and C-based nucleophiles. nih.govorganic-chemistry.orgacs.org |

| Nitrile Group Transformations | Nitrile Group | Hydrolysis, reduction, cycloaddition, formation of metal complexes. |

| Tandem Reactions | Multiple Groups | One-pot synthesis of complex heterocyclic systems. nih.gov |

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

Predicting Reactivity: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a given transformation. mit.edustanford.edubohrium.comresearchgate.net This can be particularly valuable for a multi-functional molecule like 4-Amino-2-chloro-6-fluorobenzonitrile, where competing reaction pathways may exist. AI algorithms can help to identify the optimal reaction conditions to achieve a desired selective transformation, saving significant time and resources in the laboratory. nih.gov

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Neural networks trained on reaction data to predict major products and yields. mit.edustanford.edubohrium.comresearchgate.net | Reduced number of failed experiments, accelerated optimization of reaction conditions. |

| Retrosynthetic Analysis | AI algorithms that propose synthetic pathways to a target molecule. acs.orgbiopharmatrend.com | Discovery of novel and more efficient synthetic routes. |

| de novo Molecular Design | Generative models that create new molecular structures with desired properties. arxiv.org | Rapid identification of new drug candidates or materials with specific functionalities. |

| Reaction Condition Optimization | ML models that suggest optimal solvents, catalysts, and temperatures for a reaction. nih.gov | Improved reaction efficiency and reduced development time. |

Development of Novel Applications in Interdisciplinary Fields beyond Traditional Organic Chemistry

The unique electronic and structural features of 4-Amino-2-chloro-6-fluorobenzonitrile, imparted by the combination of electron-donating and electron-withdrawing groups, as well as the presence of fluorine, suggest a wide range of potential applications in interdisciplinary fields.

Medicinal Chemistry: The nitrile group is a common pharmacophore in drug design, and fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity. researchgate.netnih.govnih.govresearchgate.netacs.org Future research could explore the use of 4-Amino-2-chloro-6-fluorobenzonitrile as a scaffold for the development of new therapeutic agents. Its derivatives could be investigated as enzyme inhibitors, receptor antagonists, or probes for chemical biology.

Materials Science: Aromatic compounds with multiple functional groups are valuable building blocks for the synthesis of advanced materials. researchgate.net The amino and nitrile groups of 4-Amino-2-chloro-6-fluorobenzonitrile could be utilized in the synthesis of novel polymers, dyes, or liquid crystals. The presence of fluorine could also impart desirable properties such as thermal stability and hydrophobicity to these materials.

Agrochemicals: Halogenated and nitrogen-containing aromatic compounds are frequently found in the structures of herbicides, insecticides, and fungicides. The specific substitution pattern of 4-Amino-2-chloro-6-fluorobenzonitrile could be a starting point for the design of new agrochemicals with improved efficacy and environmental profiles.

| Interdisciplinary Field | Potential Application | Key Molecular Features |

| Medicinal Chemistry | Scaffolds for drug discovery, enzyme inhibitors. | Nitrile pharmacophore, fluorine for metabolic stability. researchgate.netnih.govnih.govresearchgate.netacs.org |

| Materials Science | Monomers for high-performance polymers, functional dyes. | Aromatic core, reactive functional groups, fluorine for thermal stability. researchgate.net |

| Agrochemicals | Development of new pesticides and herbicides. | Halogen and nitrogen substitution patterns. |

| Chemical Biology | Molecular probes and labeling agents. | Reactive handles for bioconjugation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.